2,1,3-苯并恶二唑-5-腈

描述

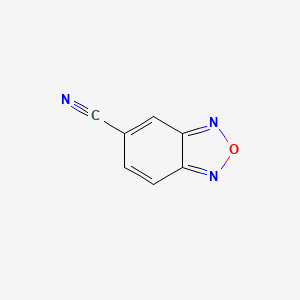

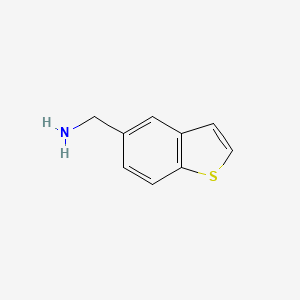

2,1,3-Benzoxadiazole-5-carbonitrile is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by a ring structure containing at least one atom other than carbon. The specific structure of 2,1,3-benzoxadiazole-5-carbonitrile includes a benzoxadiazole moiety and a nitrile group, which can serve as a versatile precursor for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives related to 2,1,3-benzoxadiazole-5-carbonitrile can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with p-phenylenediamine and proceeds through a series of reactions including the use of triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing in triethyl orthoalkylates . Another example is the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide, which involves treating the cyanide with nitric oxide in basic methanol .

Molecular Structure Analysis

The molecular structure of compounds related to 2,1,3-benzoxadiazole-5-carbonitrile is confirmed through various spectroscopic methods. For example, the CN functional group in the synthesized triazenes is detected in both IR and 13C NMR spectra . X-ray analysis is also used to confirm the structure of certain derivatives . Theoretical calculations can be employed to understand the stability and tautomerism of the synthesized compounds, as seen in the study of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole .

Chemical Reactions Analysis

The chemical reactivity of 2,1,3-benzoxadiazole-5-carbonitrile derivatives includes a variety of reactions. For instance, the conversion of 4-anilinoquinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles involves oxidative and nonoxidative C-N couplings . Another example is the four-component condensation reaction used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzoxadiazole-5-carbonitrile derivatives are influenced by their molecular structure. These properties are crucial for their potential applications, such as antimicrobial agents . The stability of these compounds under acidic and basic conditions is also an important characteristic, as demonstrated by the acid/base stability of 3-oxo-1,2,3-oxadiazoles . Additionally, the fluorescence properties of certain derivatives, such as oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, have been studied for potential applications as fluorescent whitening agents .

科学研究应用

生物化学中的荧光探针

2,1,3-苯并恶二唑衍生物因其高量子产率和稳定性而被用作荧光探针。 它们是研究生物系统的有力工具,可以实现细胞内生物分子的可视化和跟踪 .

重金属检测

该化合物作为荧光衍生化试剂的能力使其在重金属检测中具有价值。 这种应用对于环境监测和评估污染水平至关重要 .

有机光伏

在太阳能领域,2,1,3-苯并恶二唑-5-腈被用于有机光伏电池的开发。 其强大的电子亲和力和共面性使其成为太阳能电池中电子受体材料的优秀候选者 .

液晶技术

该化合物的结构特性使其适用于液晶的创建。 这些材料对于显示技术至关重要,包括用于显示器、电视和其他电子显示器的技术 .

光电器件

由于其光电性能,2,1,3-苯并恶二唑-5-腈被整合到各种器件中,例如有机发光二极管 (OLED) 和场效应晶体管 (FET)。 它有助于提高器件的性能和效率 .

分析化学

作为一种荧光试剂,它被用于氨基酸和蛋白质标记的分析。 这种应用对于酶和其他蛋白质的结构测定具有重要意义 .

半导体合成

该化合物是合成现代有机半导体的很有前景的候选者。 其强大的电子亲和力和良好的共面性有利于创建具有所需电性能的材料 .

分子传感

基于 2,1,3-苯并恶二唑-5-腈的传感器被开发用于各种应用,包括生物和化学物质的检测。 这些传感器对于医学诊断和环境监测至关重要 .

作用机制

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

2,1,3-Benzoxadiazole-5-carbonitrile interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 2,1,3-Benzoxadiazole-5-carbonitrile with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .

Pharmacokinetics

Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSTs by 2,1,3-Benzoxadiazole-5-carbonitrile can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .

安全和危害

The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化分析

Biochemical Properties

2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,1,3-Benzoxadiazole-5-carbonitrile can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 2,1,3-Benzoxadiazole-5-carbonitrile exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, 2,1,3-Benzoxadiazole-5-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzoxadiazole-5-carbonitrile can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to 2,1,3-Benzoxadiazole-5-carbonitrile can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzoxadiazole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,1,3-Benzoxadiazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2,1,3-Benzoxadiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that 2,1,3-Benzoxadiazole-5-carbonitrile can be transported across cell membranes, affecting its distribution within tissues .

Subcellular Localization

2,1,3-Benzoxadiazole-5-carbonitrile exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

属性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)